molecular formula C12H18N2O3S2 B12203410 (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B12203410
M. Wt: 302.4 g/mol
InChI Key: XMTQMOBJTDTIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thieno[3,4-d]thiazole ring system

Preparation Methods

The synthesis of (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-d]thiazole ring: This can be achieved by reacting appropriate thioamide and α-haloketone precursors under specific conditions.

    Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.

    Formation of the butyramide moiety: This step involves the reaction of the intermediate compound with butyric anhydride or butyryl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or other substituents can be replaced by different nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O3S2

Molecular Weight

302.4 g/mol

IUPAC Name

N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide

InChI

InChI=1S/C12H18N2O3S2/c1-3-5-11(15)13-12-14(6-4-2)9-7-19(16,17)8-10(9)18-12/h4,9-10H,2-3,5-8H2,1H3

InChI Key

XMTQMOBJTDTIHE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.